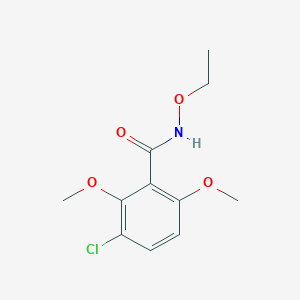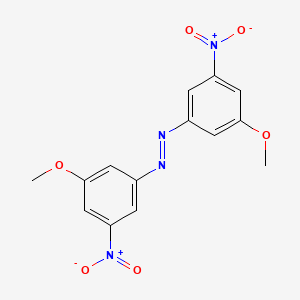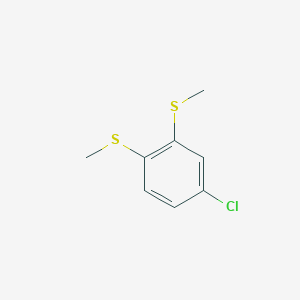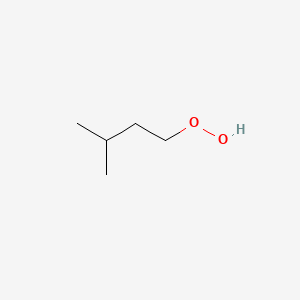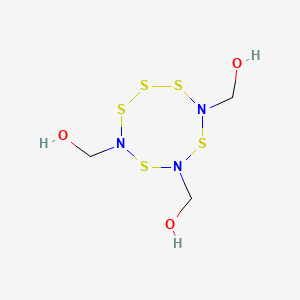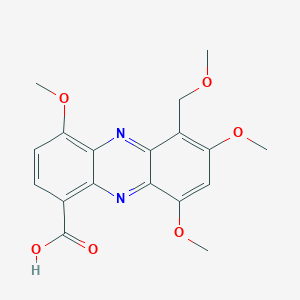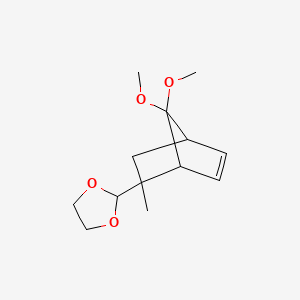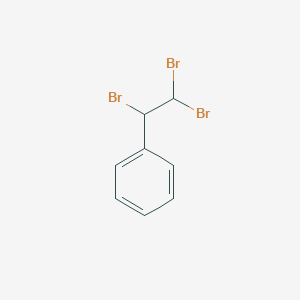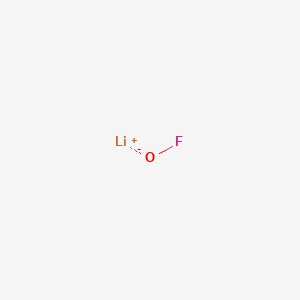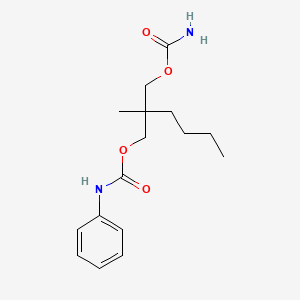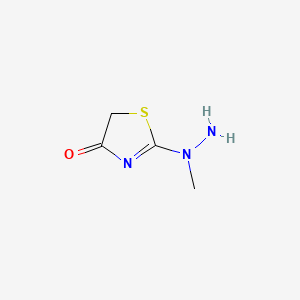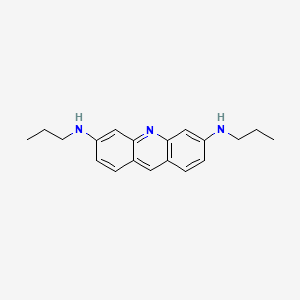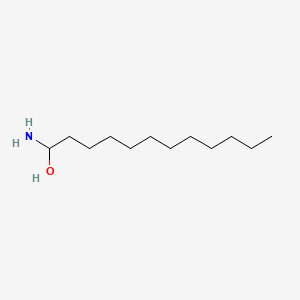
1-Aminododecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminododecan-1-OL can be synthesized through several methods. One common approach involves the reduction of 12-aminododecanoic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically requires anhydrous solvents and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of nitriles or amides derived from dodecanoic acid. This process involves the use of catalysts such as palladium on carbon (Pd/C) and high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Aminododecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form a primary amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of alkyl halides
Scientific Research Applications
1-Aminododecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of surfactants, polymers, and other organic compounds. Its long aliphatic chain makes it suitable for creating amphiphilic molecules.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature. It can also be used as a model compound for studying the interactions between lipids and proteins.
Medicine: this compound has potential applications in drug delivery systems. Its ability to form micelles and vesicles makes it useful for encapsulating hydrophobic drugs and improving their solubility and bioavailability.
Industry: The compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Aminododecan-1-OL is primarily related to its amphiphilic nature. The compound can interact with both hydrophobic and hydrophilic environments, making it useful in various applications. In biological systems, it can insert into lipid bilayers and affect membrane fluidity and permeability. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
1-Aminododecan-1-OL can be compared with other similar compounds, such as:
1-Aminododecane: Lacks the hydroxyl group, making it less polar and less versatile in terms of chemical reactivity.
1-Dodecanol: Lacks the amino group, making it less reactive in terms of forming hydrogen bonds and electrostatic interactions.
12-Aminododecanoic Acid: Contains a carboxylic acid group instead of a hydroxyl group, making it more acidic and less suitable for certain applications.
The uniqueness of this compound lies in its combination of a long aliphatic chain with both an amino and a hydroxyl group, providing a balance of hydrophobic and hydrophilic properties that make it versatile for various applications.
Properties
CAS No. |
30030-01-4 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
1-aminododecan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12,14H,2-11,13H2,1H3 |
InChI Key |
KAFWCKOMHCHXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


